Serine Hydrolase Inhibitor-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N4O3 |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl(pyridin-2-ylcarbamoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19(5)11-10-18(4)13(20)17-12-8-6-7-9-16-12/h6-9H,10-11H2,1-5H3,(H,16,17,20) |
InChI Key |
AWNWUQFQKGBCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Mechanistic Elucidation of Serine Hydrolase Inhibitor 3 Action
Fundamental Catalytic Principles of Serine Hydrolases Relevant to SHI-3 Inhibition
Serine hydrolases represent a major class of enzymes, constituting approximately 1% of the human proteome, and are characterized by a conserved catalytic mechanism. mdpi.com These enzymes catalyze the hydrolysis of a wide range of substrates, including esters, amides, and thioesters. acs.org Their catalytic activity is centered on a highly conserved architectural feature within the active site known as the catalytic triad (B1167595), which typically consists of a serine (Ser), a histidine (His), and an aspartate (Asp) residue. mdpi.com
The catalytic cycle is initiated when the histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the catalytic serine. This process dramatically increases the nucleophilicity of the serine's oxygen atom, priming it for attack on the electrophilic carbonyl carbon of the substrate. This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by a network of hydrogen bonds within the active site, often referred to as the "oxyanion hole." The intermediate then collapses, leading to the acylation of the serine residue and the release of the first product. In the second phase of catalysis, a water molecule, activated by the catalytic histidine now acting as a general acid, attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the active enzyme. It is this nucleophilic serine that is the primary target for covalent inhibitors like SHI-3.
Molecular Mechanism of SHI-3 Binding and Enzyme Inactivation
The inhibitory action of SHI-3 is predicated on its ability to act as a mechanism-based inhibitor, leveraging the catalytic machinery of the target serine hydrolase to form a stable, covalent bond with the enzyme. This effectively halts the catalytic cycle and inactivates the enzyme.
Covalent Adduct Formation Mediated by SHI-3 and the Catalytic Serine
The chemical structure of SHI-3 contains a carbamate (B1207046) functional group, a well-documented "warhead" for the irreversible inhibition of serine hydrolases. nih.govpnas.orgresearchgate.net The proposed mechanism for SHI-3 involves the nucleophilic attack by the activated catalytic serine of a target hydrolase on the electrophilic carbonyl carbon of the inhibitor's carbamate group. This reaction mimics the first step of substrate hydrolysis. The attack leads to the formation of a carbamoyl-enzyme intermediate, a stable covalent adduct. acs.org The departure of a leaving group from the carbamate moiety finalizes the irreversible modification of the enzyme. This process, known as carbamylation, renders the enzyme catalytically inert as the active site serine is now blocked and unable to participate in further catalytic cycles.
Kinetics of SHI-3 Interaction with Target Hydrolases (e.g., Irreversible vs. Reversible Covalent Binding)
Covalent inhibitors like SHI-3 typically exhibit a two-step kinetic mechanism of inhibition. acs.org The process begins with the non-covalent, reversible formation of an initial enzyme-inhibitor complex (EI), characterized by the inhibition constant, Ki. This is followed by the chemical step of covalent bond formation, which inactivates the enzyme (E-I). This second step is defined by the rate constant of inactivation, kinact.
E + I ⇌ EI → E-I (kon, koff)(kinact)
| Inhibitor Example | Target Enzyme | Ki (nM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) |
| DH376 | DAGL-α | 130 ± 50 | 0.0028 ± 0.0004 | 21,500 |
| 1 (analogue) | DAGL-α | 100 ± 30 | 0.0023 ± 0.0002 | 23,000 |
| 2 (analogue) | DAGL-α | 470 ± 120 | 0.0019 ± 0.0002 | 4,000 |
| 3 (analogue) | DAGL-α | 70 ± 20 | 0.0008 ± 0.0001 | 11,400 |
| 4 (analogue) | DAGL-α | 1100 ± 300 | 0.0016 ± 0.0002 | 1,500 |
| This table presents kinetic data for related triazole urea (B33335) inhibitors of diacylglycerol lipase (B570770) alpha (DAGL-α) to illustrate typical kinetic parameters for this class of compounds. Data is sourced from studies on analogous inhibitors and is not specific to SHI-3. acs.org |
Characterization of the Acyl-Enzyme Intermediate Formed with SHI-3
The interaction between SHI-3 and a serine hydrolase results in a carbamoylated enzyme, which is analogous to the acyl-enzyme intermediate formed during substrate hydrolysis. However, unlike a typical acyl-enzyme intermediate which is rapidly hydrolyzed by water to regenerate the enzyme, the carbamoyl-enzyme adduct is exceptionally stable. pnas.orgnih.gov This stability is the cornerstone of its inhibitory effect. The electronic properties of the carbamate group render the carbonyl carbon less electrophilic and thus far less susceptible to nucleophilic attack by water, effectively trapping the enzyme in an inactive state. The characterization of such intermediates is often achieved through techniques like X-ray crystallography or mass spectrometry of the inhibitor-bound enzyme, which can confirm the site of covalent modification and the identity of the adduct. acs.org
Structural Basis of SHI-3 Interaction with Target Serine Hydrolases
Active Site Engagement and Molecular Recognition by SHI-3
The binding of SHI-3 into the active site of a serine hydrolase is guided by a series of non-covalent interactions between the inhibitor and the amino acid residues lining the active site cleft. The various moieties of the SHI-3 molecule, including the pyridine (B92270) ring and the substituted ethylenediamine (B42938) backbone, contribute to its binding affinity and selectivity for specific hydrolases. These interactions properly position the carbamate group in proximity to the catalytic serine for efficient covalent modification.
Structural studies of related triazole urea inhibitors bound to their target enzymes reveal key interactions that are likely mirrored in SHI-3's binding mode. acs.org For instance, hydrogen bonds can form between the urea and pyridine nitrogens of the inhibitor and residues within the active site. Furthermore, hydrophobic regions of the inhibitor can engage with hydrophobic pockets in the enzyme, enhancing binding affinity.
| Structural Feature of Inhibitor | Potential Interacting Enzyme Residues | Type of Interaction |
| Pyridine Ring | Aromatic/hydrophobic residues (e.g., Phe, Trp) | π-stacking, hydrophobic |
| Urea Group | Hydrogen bond donors/acceptors (e.g., Asn, Gln) | Hydrogen bonding |
| Carbamate Carbonyl | Oxyanion hole residues | Hydrogen bonding |
| Alkyl Chains | Hydrophobic pockets | Van der Waals forces |
| This table illustrates the probable molecular interactions between the functional groups of SHI-3 and a target serine hydrolase active site, based on studies of analogous inhibitors. acs.org |
The precise combination of these interactions determines the inhibitor's specificity for one serine hydrolase over the hundreds of others present in the proteome. The development of highly selective inhibitors relies on exploiting the unique architectural differences in the active sites of various serine hydrolases. stanford.edu
Role of Exosites and Subsite Specificity in SHI-3 Binding Affinity
The binding affinity and specificity of an inhibitor are not solely determined by its interaction with the catalytic active site but are often significantly influenced by interactions with subsites and more distant regions on the enzyme surface known as exosites. stanford.edunih.gov While detailed crystallographic studies of Serine Hydrolase Inhibitor-3 (SHI-3) bound to its target enzymes are not widely available, an analysis of its structure in the context of general principles of serine hydrolase inhibition allows for a reasoned discussion of how these elements contribute to its binding affinity.
Serine hydrolase active sites are typically composed of a series of subsites (S1, S2, S1', S2', etc.) that accommodate the corresponding residues (P1, P2, P1', P2', etc.) of a substrate or inhibitor. qut.edu.au The specificity of many serine proteases is largely dictated by the nature of the S1 pocket, which interacts with the P1 residue of the inhibitor. mdpi.com For SHI-3, the structural complexity extends beyond a simple reactive group, suggesting that its various moieties are crucial for orienting the molecule and engaging with these subsites to achieve its potent and selective inhibition of enzymes like acylaminoacyl-peptide hydrolase (APEH) and platelet-activating factor acetylhydrolase-2 (PAFAH2).
Exosites, which are binding sites distinct from the active site, can play a critical role in enhancing binding affinity and conferring specificity. stanford.edunih.gov These interactions can be allosteric, influencing the conformation and catalytic efficiency of the active site. nih.gov The extended structure of SHI-3, particularly the pyridinylurea portion, is well-suited to engage with such exosites or extended subsites on its target hydrolases. stanford.edu Such interactions are vital for achieving selectivity, especially when targeting one enzyme over other closely related family members.
The various structural components of SHI-3 likely contribute to its binding profile through specific subsite and exosite interactions. The following table outlines the hypothesized roles of its key structural features.
Interactive Table: Hypothesized Role of SHI-3 Structural Moieties in Binding Affinity
| Structural Moiety | Hypothesized Role in Binding and Specificity |
|---|---|
| tert-Butyl Group | Occupies a hydrophobic pocket, potentially contributing to affinity and influencing orientation within the active site cleft. |
| Carbamate Electrophile | The reactive "warhead" that forms a covalent bond with the catalytic serine. Its reactivity is tuned by the rest of the molecule's structure. stanford.edu |
| Methylated Ethyl Linker | Provides specific spacing and conformational rigidity, positioning the other functional groups optimally for interaction with enzyme subsites. |
| Pyridinylurea Group | Likely engages in key hydrogen bonding and/or pi-stacking interactions within an extended subsite or a nearby exosite, acting as a major determinant of specificity. mdpi.com |
Comparative Analysis of SHI-3 Mechanism with Established Serine Hydrolase Inhibitor Chemotypes
This compound belongs to the carbamate class of inhibitors, which represents just one of several well-established chemotypes designed to target serine hydrolases. nih.govnih.gov Understanding its mechanism in comparison to other inhibitor classes, such as sulfonyl fluorides and ketones, highlights the diverse strategies employed to achieve enzyme inhibition.
SHI-3 and the Carbamate/Urea Chemotype SHI-3 is a urea-containing carbamate inhibitor. The fundamental mechanism for this class involves the nucleophilic attack by the enzyme's catalytic serine on the electrophilic carbonyl carbon of the carbamate. pnas.org This results in the formation of a stable, covalent carbamoyl-enzyme adduct, effectively inactivating the enzyme. pnas.org The reaction releases a leaving group, and the stability of the resulting adduct typically leads to irreversible or very slow-binding inhibition.
The urea moiety in SHI-3 is significant, placing it within the highly versatile triazole urea chemotype, which has been noted for its ability to generate potent and selective inhibitors for a broad range of serine hydrolases. stanford.edu The selectivity of carbamate and urea inhibitors like SHI-3 is fine-tuned by the non-covalent interactions of their substituent groups with the enzyme's active site subsites and exosites, which position the electrophilic warhead for optimal reaction with the catalytic serine. stanford.edu
Comparison with Sulfonyl Fluorides Sulfonyl fluorides are another class of covalent, irreversible inhibitors of serine hydrolases. nih.gov Like carbamates, they act as mechanism-based inhibitors that form a covalent bond with the active site serine.
Mechanism: The mechanism involves nucleophilic attack from the catalytic serine onto the sulfur atom of the sulfonyl fluoride (B91410) group.
Key Difference: This results in a sulfonylated enzyme, as opposed to the carbamoylated enzyme formed by SHI-3. The nature of the electrophilic trap and the resulting covalent adduct are the primary distinctions. While both lead to irreversible inactivation, the reactivity and selectivity profiles can differ significantly based on the specific molecular scaffold. nih.gov
Comparison with Ketones Ketone-based inhibitors, particularly α-ketoamides and α-ketoheterocycles, represent a different mechanistic paradigm. cambridgemedchemconsulting.comnih.gov
Mechanism: These compounds are designed to enhance the electrophilicity of the ketone's carbonyl carbon. cambridgemedchemconsulting.com The catalytic serine attacks this carbonyl to form a tetrahedral intermediate known as a hemiketal. cambridgemedchemconsulting.comnih.gov
Key Difference: Unlike the generally irreversible inhibition by carbamates and sulfonyl fluorides, the hemiketal adduct formed by ketone inhibitors is often reversible. nih.govresearchgate.net The potency of these inhibitors relies on the stability of this tetrahedral intermediate, which is stabilized by hydrogen bonds within the enzyme's oxyanion hole. cambridgemedchemconsulting.com This makes them competitive, slow-binding reversible inhibitors rather than irreversible inactivators.
The following table provides a comparative overview of these inhibitor chemotypes.
Interactive Table: Comparative Analysis of Serine Hydrolase Inhibitor Mechanisms
| Feature | This compound (Carbamate/Urea) | Sulfonyl Fluorides | Ketones (α-Ketoamides/heterocycles) |
|---|---|---|---|
| Reactive Group | Carbamate Carbonyl | Sulfonyl Fluoride | Ketone Carbonyl |
| Mechanism | Covalent carbamoylation of the catalytic serine. pnas.org | Covalent sulfonylation of the catalytic serine. nih.gov | Reversible covalent formation of a hemiketal intermediate. cambridgemedchemconsulting.comnih.gov |
| Inhibition Type | Generally irreversible or slow, tight-binding. nih.gov | Irreversible. nih.gov | Generally reversible, competitive. nih.gov |
| Resulting Adduct | Stable carbamoyl-enzyme complex. | Stable sulfonyl-enzyme complex. | Reversible hemiketal adduct. |
| Source of Specificity | Primarily driven by non-covalent interactions of substituent groups with enzyme subsites and exosites. stanford.edu | Primarily driven by non-covalent interactions of the inhibitor's scaffold. | Driven by scaffold interactions and the stability of the tetrahedral intermediate. cambridgemedchemconsulting.com |
Chemical Design and Synthetic Strategies for Serine Hydrolase Inhibitor 3 Analogs
Retrosynthetic Analysis and Diverse Synthetic Routes to the SHI-3 Core Scaffold
A critical examination of the SHI-3 structure, tert-butyl N-methyl-N-[2-[methyl(pyridin-2-ylcarbamoyl)amino]ethyl]carbamate, reveals a modular assembly amenable to various synthetic disconnections. A logical retrosynthetic analysis breaks the molecule down into three primary building blocks: a Boc-protected N,N'-dimethylethylenediamine, a phosgene (B1210022) equivalent for the urea (B33335) linkage, and 2-aminopyridine (B139424).
Key Precursors and Synthetic Routes:
N-Boc-N,N'-dimethylethylenediamine: This precursor can be synthesized through several routes. One common method involves the mono-Boc protection of N,N'-dimethylethylenediamine. Alternatively, a stepwise approach can be employed, starting with the mono-Boc protection of ethylenediamine (B42938), followed by sequential N-methylation of both the carbamate (B1207046) and the free amine.
Urea Formation: The central urea moiety can be constructed by reacting the free secondary amine of Boc-protected N,N'-dimethylethylenediamine with an activated carbonyl species. This can be achieved using phosgene or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). The resulting activated intermediate, such as a chloroformate or an imidazolide, is then reacted with 2-aminopyridine to form the final urea linkage.
Alternative Route: An alternative strategy involves the reaction of 2-aminopyridine with a phosgene equivalent to form a pyridin-2-yl isocyanate or a related activated intermediate. This intermediate is then coupled with N-Boc-N,N'-dimethylethylenediamine to yield the final SHI-3 scaffold.
The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired scale of synthesis, and the need to introduce diversity at specific positions of the scaffold.
Rational Design Principles Applied in SHI-3 Scaffold Development and Optimization.nih.govnih.govnih.gov
Strategic Selection and Tuning of Electrophilic Warheads in SHI-3 Variants.nih.govnih.gov
While the core SHI-3 structure itself is not a classic covalent inhibitor with a highly reactive "warhead," the carbamoylpyridinium moiety can be considered a latent electrophile. The carbonyl group of the urea is the primary site of interaction with the catalytic serine residue in the active site of a serine hydrolase. The reactivity of this carbonyl can be modulated by substitutions on the pyridine (B92270) ring. Electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the urea carbonyl, potentially leading to a more potent inhibitor. Conversely, electron-donating groups may decrease its reactivity.
For the development of irreversible SHI-3 variants, a more reactive electrophilic warhead could be incorporated. Common electrophilic groups used in serine hydrolase inhibitors include:
Fluorophosphonates: Highly reactive towards the active site serine.
Carbamates: A widely used class of electrophiles for serine hydrolase inhibition.
Triazole ureas: Another class of effective serine hydrolase inhibitors.
The selection of a specific warhead would depend on the desired mechanism of inhibition (reversible or irreversible) and the specific serine hydrolase target.
Modular Design for Scaffold Diversification to Enhance Target Recognition by SHI-3
The modular nature of the SHI-3 scaffold is a key advantage for generating a library of analogs to probe interactions with different serine hydrolases. Each of the three main components can be systematically varied:
The Boc-protected diamine: The ethylenediamine linker can be extended or replaced with more rigid cyclic structures to explore different spatial arrangements. The methyl groups can be substituted with other alkyl or aryl groups to probe hydrophobic pockets in the enzyme's active site. The Boc protecting group can be replaced with other carbamates or functional groups to modulate solubility and cell permeability.
The Urea Linkage: While the urea is a common motif, it can be replaced with other bioisosteres such as thioureas or sulfonamides to explore different hydrogen bonding patterns and chemical stability.
The Pyridine Ring: The 2-aminopyridine moiety is a critical recognition element. The pyridine ring can be substituted with a variety of functional groups at different positions to enhance binding affinity and selectivity. Replacing the pyridine with other heterocyclic systems (e.g., pyrimidines, pyrazines, thiazoles) is another avenue for diversification to target different members of the serine hydrolase family.
This modular approach allows for the systematic exploration of the chemical space around the core SHI-3 scaffold, facilitating the development of inhibitors with improved potency and selectivity for specific serine hydrolase targets.
Structure-Activity Relationship (SAR) Studies of SHI-3 Derivatives
Systematic investigation of how structural modifications to the SHI-3 scaffold affect its biological activity is crucial for the development of optimized inhibitors.
Systematic Structural Modifications of SHI-3 for Potency Enhancement and Specificity.nih.govresearchgate.netmdpi.comnih.gov
SAR studies on SHI-3 analogs would involve the synthesis and biological evaluation of a library of compounds with systematic variations at the key positions identified in the modular design.
| Modification Site | Example Modifications | Potential Impact |
| Pyridine Ring | Substitution with electron-withdrawing or -donating groups; replacement with other heterocycles. | Modulate electronic properties, hydrogen bonding capacity, and steric interactions to improve potency and selectivity. |
| Diamine Linker | Varying the length of the alkyl chain; introduction of cyclic constraints (e.g., piperazine). | Optimize the spatial orientation of the recognition elements to better fit the target's active site. |
| N-Alkyl Groups | Substitution of methyl groups with larger alkyl or aryl groups. | Probe for and exploit hydrophobic pockets within the enzyme active site. |
| Boc Group | Replacement with other carbamates or functional groups. | Influence solubility, metabolic stability, and cell permeability. |
Interactive Data Table: Hypothetical SAR Data for SHI-3 Analogs
Below is an interactive table illustrating potential SAR trends. This data is illustrative and not based on published results for SHI-3.
| Compound | Pyridine Substitution | Diamine Linker | N-Alkyl Group | IC50 (nM) |
|---|---|---|---|---|
| SHI-3 | None | Ethyl | Methyl | 500 |
| Analog A | 4-Chloro | Ethyl | Methyl | 150 |
| Analog B | None | Propyl | Methyl | 800 |
| Analog C | None | Ethyl | Ethyl | 350 |
| Analog D | 4-Methoxy | Ethyl | Methyl | 1200 |
Elucidation of Key Pharmacophoric Elements within the SHI-3 Structure
Based on the modular design and SAR studies, the key pharmacophoric elements of the SHI-3 scaffold can be defined. A pharmacophore model for SHI-3 would likely include:
A hydrogen bond donor: The N-H of the urea group.
A hydrogen bond acceptor: The carbonyl oxygen of the urea and the nitrogen atom of the pyridine ring.
A hydrophobic feature: The tert-butyl group of the Boc protecting group and the N-alkyl substituents.
An aromatic/heterocyclic feature: The pyridine ring, which can engage in pi-stacking or other interactions with aromatic residues in the active site.
Understanding these key pharmacophoric elements is essential for the rational design of new and improved SHI-3 analogs with enhanced biological activity and for virtual screening campaigns to identify novel serine hydrolase inhibitors based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for SHI-3 Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of Serine Hydrolase Inhibitor-3 (SHI-3), QSAR serves as a predictive tool to guide the design of new derivatives with enhanced potency and selectivity. The fundamental principle is that variations in the structural or physicochemical properties of the SHI-3 analogs lead to predictable changes in their inhibitory activity against a target serine hydrolase.
The development of a robust QSAR model for SHI-3 analogs typically involves several key steps. First, a training set of SHI-3 analogs with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. Next, a wide range of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.govnih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules of the training set. nih.govnih.gov For instance, in a CoMFA study on a series of serine protease inhibitors, molecules were aligned, and the steric and electrostatic interaction energies with a probe atom were calculated at various grid points. nih.gov The resulting data matrix is then analyzed using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model.
The statistical quality and predictive power of the QSAR model are rigorously validated using methods such as cross-validation (leave-one-out), calculation of the squared correlation coefficient (r²), and prediction of the activity of a separate test set of compounds not used in model generation. nih.gov A statistically significant model for a series of Fatty Acid Amide Hydrolase (FAAH) inhibitors, for example, yielded a high cross-validated q² of 0.734 and a non-cross-validated r² of 0.966, indicating a strong correlation and predictive capability. nih.gov
The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the SHI-3 scaffold are likely to impact biological activity. For example, a contour map might show that a sterically bulky, electropositive substituent at a specific position would be favorable for increasing inhibitory potency, while an electronegative group in another region would be detrimental. nih.govnih.gov This graphical information provides intuitive guidance for medicinal chemists to rationally design the next generation of SHI-3 analogs with improved therapeutic potential.
Table 1: Example of Statistical Validation Parameters for a 3D-QSAR (CoMSIA) Model of FAAH Inhibitors This table illustrates the typical statistical metrics used to validate the robustness and predictive power of a QSAR model, based on a study of piperazine-carboxamide FAAH inhibitors. nih.gov
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.734 | Indicates the internal predictive ability of the model, determined by leave-one-out cross-validation. A value > 0.5 is generally considered good. |
| r² (Non-cross-validated r²) | 0.966 | Represents the coefficient of determination for the training set, indicating how well the model fits the data. |
| Standard Error of Estimate (SEE) | 0.222 | Measures the goodness of fit of the model to the training set data. Lower values are better. |
| F-statistic | 205.183 | Indicates the statistical significance of the model. Higher values represent greater significance. |
| Optimal Number of Components | 6 | The number of principal components from the PLS analysis that yields the optimal model without overfitting. |
Advanced Chemical Methodologies in SHI-3 Synthesis and Derivatization
Application of Click Chemistry for Generating SHI-3 Libraries and Probes
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient strategy for the rapid synthesis and diversification of serine hydrolase inhibitors. nih.govnih.gov This methodology is ideally suited for generating large libraries of SHI-3 analogs due to its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple product isolation. estranky.sk The core of this approach involves synthesizing two sets of building blocks: one containing a terminal alkyne and the other an azide (B81097). By reacting these components, a stable 1,2,3-triazole ring is formed, which serves as a linker connecting different molecular fragments.
For SHI-3, a synthetic strategy could involve preparing a core scaffold bearing either an azide or an alkyne. This core can then be "clicked" with a diverse library of complementary fragments (alkynes or azides, respectively) to rapidly generate a multitude of analogs with varied substituents. This modular approach allows for systematic exploration of the structure-activity relationship around the SHI-3 scaffold. A notable example is the generation of 1,2,3-triazole urea libraries, which have been shown to be a pharmacologically privileged chemotype for serine hydrolase inhibition. nih.govnih.gov These libraries have yielded highly potent and selective inhibitors for various serine hydrolases, with some compounds exhibiting sub-nanomolar potency in cellular assays. nih.gov
The screening of these click-generated libraries is often accelerated by using Activity-Based Protein Profiling (ABPP). nih.govnih.gov ABPP utilizes chemical probes that covalently label the active sites of enzymes, allowing for a direct readout of enzyme activity within a complex proteome. pnas.orgwikipedia.org Competitive ABPP experiments, where the library of SHI-3 analogs competes with a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe), can rapidly identify potent and selective "hits". nih.govnih.gov
Furthermore, click chemistry is instrumental in the synthesis of bespoke activity-based probes (ABPs) for specific targets. An SHI-3 analog identified as a potent inhibitor can be modified to include an alkyne or azide handle. This handle allows for the subsequent attachment of reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore (e.g., rhodamine) for fluorescence imaging, via a click reaction. researchgate.netnih.gov These tailored probes are invaluable tools for target validation, visualizing enzyme activity in cells and tissues, and identifying the specific serine hydrolases that SHI-3 interacts with. researchgate.netnih.gov
Table 2: Representative Data from a Click-Generated Triazole Urea Library Screened Against Serine Hydrolases This table presents example data adapted from a study on triazole urea inhibitors, demonstrating how modifications to different parts of the molecule (Carbamoyl Group and Triazole Group) affect potency and selectivity against specific serine hydrolase targets. nih.govresearchgate.net
| Compound ID | Carbamoyl Group | R-Group on Triazole | Target Enzyme | IC₅₀ (nM) |
| AA26-8 | Pyrrolidine | H | APEH | 10 |
| AA26-8 | Pyrrolidine | H | PAFAH2 | 100 |
| AA39-2 | Pyrrolidine | Biphenyl | APEH | 0.8 |
| AA39-2 | Pyrrolidine | Biphenyl | PAFAH2 | >10,000 |
| AA74-1 | Piperidine | 4-Phenoxyphenyl | PAFAH2 | 1.0 |
| AA74-1 | Piperidine | 4-Phenoxyphenyl | APEH | >10,000 |
Chemoenzymatic Synthesis Approaches for Stereoselective SHI-3 Production
Many serine hydrolase inhibitors possess one or more chiral centers, and their biological activity is often highly dependent on the stereochemistry. Chemoenzymatic synthesis provides an elegant and efficient solution for the production of single-enantiomer SHI-3 analogs, combining the versatility of chemical synthesis with the unparalleled stereoselectivity of enzymes. These methods are particularly valuable for establishing stereochemical structure-activity relationships and for producing the most active stereoisomer of a lead compound.
A primary chemoenzymatic strategy is enzymatic kinetic resolution (KR). nih.govnih.gov In this process, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture of a key synthetic intermediate, leaving the other enantiomer unreacted. For example, if a key step in the synthesis of SHI-3 involves a racemic alcohol, a lipase (B570770) could be used to selectively acylate one enantiomer. The resulting ester and the unreacted alcohol, now enantioenriched, can be easily separated. Lipases, such as Candida antarctica lipase B (CALB), are widely used for this purpose due to their broad substrate tolerance and high enantioselectivity in non-aqueous media. nih.gov
While KR is effective, its maximum theoretical yield for the desired product is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. nih.govacs.org DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. nih.gov This is typically achieved by adding a chemical catalyst (e.g., a ruthenium complex for alcohol racemization) that operates under conditions compatible with the enzyme. nih.gov As the faster-reacting enantiomer is consumed by the enzyme, the racemization catalyst continuously converts the slower-reacting enantiomer into the reactive one, theoretically allowing for a 100% yield of the single, desired stereoisomer.
Another approach involves the use of ketoreductases (KREDs) for the asymmetric reduction of a prochiral ketone intermediate in the SHI-3 synthetic pathway. nih.govresearchgate.net By selecting an appropriate KRED (either (R)-selective or (S)-selective), a specific chiral alcohol can be produced with very high enantiomeric excess (ee). Advances in protein engineering have generated panels of KREDs with broad substrate scopes and predictable stereoselectivities, making them powerful tools for chiral synthesis. researchgate.net These chemoenzymatic methods provide a practical and environmentally friendly route to stereochemically pure SHI-3, avoiding the need for costly chiral chromatography or the synthesis of complex chiral auxiliaries.
Table 3: Examples of Enzymatic Kinetic Resolution for the Synthesis of Chiral Intermediates This table illustrates how different enzymes can be used to resolve racemic mixtures of substrates that are representative of intermediates in inhibitor synthesis, yielding enantiomerically enriched products.
| Enzyme | Substrate Type | Racemic Substrate Example | Reaction | Product | Enantiomeric Excess (ee) | Reference |
| Phosphotriesterase (PTE) G60A variant | Phosphoramidate (B1195095) | Racemic P-chiral phosphoramidate diester | Selective hydrolysis of the RP enantiomer | SP-phosphoramidate | >99% | acs.org |
| Candida antarctica Lipase B (CALB) | δ-Hydroxy ester | Racemic ethyl 5-hydroxyhexanoate | Transesterification with vinyl acetate | (R)-5-acetoxyhexyl-ethanoate | >99% | nih.gov |
| 3α,20β-Hydroxysteroid dehydrogenase (3α,20β-HSDH) | α-Iodo ketone | Racemic 2-iodo-1-phenylethanone | Asymmetric reduction | (S)-2-iodo-1-phenylethanol | >98% | nih.gov |
Target Profiling and Selectivity Assessment of Serine Hydrolase Inhibitor 3
Global Proteome-Wide Serine Hydrolase Profiling
Global proteome-wide profiling provides a broad overview of the interaction between an inhibitor and the entire serine hydrolase family within a complex biological sample. This is often achieved using broad-spectrum activity-based probes (ABPs). A classic example of such a probe is the fluorophosphonate (FP)-biotin. nih.govnih.gov These probes contain a reactive group (fluorophosphonate) that covalently binds to the active site serine of these enzymes, and a reporter tag (biotin) for enrichment and detection. nih.govnih.gov
Competitive ABPP is a powerful technique to assess the potency and selectivity of an un-tagged inhibitor. In this method, a proteome is pre-incubated with the inhibitor of interest (e.g., a specific compound like JZL184) before treatment with a broad-spectrum ABP like FP-biotin. nih.govstanford.edu The inhibitor will bind to its target enzymes, preventing the subsequent labeling by the ABP. The reduction in ABP labeling for a particular enzyme, as compared to a control sample, indicates that it is a target of the inhibitor. nih.gov This method allows for the profiling of inhibitor-enzyme interactions in a native biological context. For instance, competitive ABPP has been instrumental in identifying the targets of various inhibitors, including those for uncharacterized proteins. nih.gov
To identify the specific serine hydrolases that are targeted by an inhibitor, mass spectrometry (MS)-based chemoproteomics is employed. nih.gov In this workflow, after competitive labeling with an ABP like FP-biotin, the probe-labeled proteins are enriched using streptavidin affinity chromatography. nih.govnih.gov The enriched proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov By comparing the spectral counts or ion intensities of peptides from inhibitor-treated samples versus control samples, researchers can identify and quantify the targets of the inhibitor. This approach has been used to identify over 50 serine hydrolases in human tumor specimens using an FP probe. nih.gov This powerful technique can reveal both the intended primary targets and any unintended secondary or "off-targets" of an inhibitor across the entire proteome. nih.gov
Gel-based ABPP offers a more direct and visual method for assessing inhibitor potency and selectivity. In this approach, a fluorescently tagged ABP, such as FP-rhodamine (FP-Rh), is used. nih.govmatthewslab.org After competitive incubation with an inhibitor, the proteome is separated by SDS-PAGE, and the fluorescently labeled serine hydrolases are visualized using in-gel fluorescence scanning. stanford.edu The intensity of the fluorescent bands corresponds to the activity of the enzymes. A decrease in the intensity of a band in the presence of an inhibitor signifies target engagement. nih.gov This method provides a rapid assessment of an inhibitor's potency and can reveal its selectivity profile against the most abundant or reactive serine hydrolases in a given sample. matthewslab.org For example, gel-based ABPP has been used to visualize the inhibition of monoacylglycerol lipase (B570770) (MAGL) by the selective inhibitor JZL184 in mouse brain extracts. nih.gov
Quantitative Assessment of Inhibitor Potency (IC50 determination) and Selectivity against Diverse Serine Hydrolase Subfamilies
A crucial step in characterizing an inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to block 50% of the activity of a target enzyme. Competitive ABPP, in both gel-based and MS-based formats, is used to generate dose-response curves and calculate IC50 values. nih.govharvard.edu By performing these assays across a panel of different serine hydrolases, a selectivity profile can be established.
For example, studies on the well-characterized MAGL inhibitor JZL184 have shown it to be highly potent against MAGL, with significantly lower potency against other serine hydrolases like fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6). nih.gov Such quantitative data is essential for understanding the therapeutic window and potential side effects of an inhibitor.
Below is an example of a data table summarizing IC50 values for representative serine hydrolase inhibitors against various enzyme subfamilies.
| Inhibitor | Target Enzyme | IC50 (nM) | Enzyme Subfamily | Reference |
| JZL184 | MAGL (mouse) | ~8 | Lipase | nih.gov |
| JZL184 | FAAH (mouse) | >10,000 | Amidase | nih.gov |
| JZL184 | ABHD6 (mouse) | ~200 | Lipase | nih.gov |
| MAFP | FAAH | 2.5 | Amidase | unipi.it |
| MAFP | ABHD6 | 17 | Lipase | unipi.it |
| URB602 | MAGL | 8,100 | Lipase | mdpi.com |
Methodologies for Evaluating Proteome-Wide Reactivity and Potential Off-Target Engagement
Even highly selective inhibitors may have unintended interactions with other proteins, which can lead to off-target effects. Therefore, comprehensive evaluation of proteome-wide reactivity is critical.
While ABPP is excellent for assessing on-target and off-target activity within the serine hydrolase family, it is also important to investigate potential reactions with other classes of proteins. Some reactive electrophiles used in inhibitors can form covalent adducts with nucleophilic residues (e.g., cysteine, lysine, tyrosine) on non-serine hydrolase proteins. nih.gov Mass spectrometry-based proteomics can be used to identify such non-specific covalent modifications. By analyzing the entire proteome of cells or tissues treated with a high concentration of the inhibitor, it is possible to identify proteins that have been covalently modified. This type of analysis is crucial for a complete understanding of an inhibitor's selectivity and potential for toxicity. universiteitleiden.nl The choice of the reactive group in an inhibitor is a key determinant of its selectivity, with some groups being more prone to off-target reactions than others. nih.gov
Impact of SHI-3's Intrinsic Electrophilicity on Broader Proteome Reactivity
The therapeutic efficacy and utility of any enzyme inhibitor are critically dependent on its selectivity. For irreversible inhibitors like SHI-3 that form a stable covalent bond with their target, a key determinant of selectivity is the intrinsic electrophilicity of the reactive group, or "warhead". nih.govannualreviews.org Serine hydrolase inhibitors leverage the nucleophilic nature of a conserved serine residue in the enzyme's active site. nih.govnih.gov The inhibitor's electrophilic warhead is designed to be attacked by this serine, leading to the formation of a stable, inactive enzyme-inhibitor adduct. matthewslab.orgnih.gov
However, this inherent reactivity presents a significant challenge. An overly electrophilic compound may not only react with its intended serine hydrolase target but also with other nucleophilic residues on a wide array of proteins throughout the proteome. nih.govepfl.ch This off-target reactivity can lead to undesired pharmacological effects and cellular toxicity. Conversely, an inhibitor with insufficient electrophilicity may be less potent and require higher concentrations to achieve effective target engagement. Therefore, a central goal in the development of covalent inhibitors is to finely tune the electrophilicity to achieve a balance between potent on-target activity and minimal off-target reactivity. stanford.edu
Modern chemical proteomics, particularly activity-based protein profiling (ABPP), provides a powerful suite of tools to globally assess the proteome-wide reactivity of inhibitors like SHI-3 in complex biological systems, including cell and tissue lysates. nih.govannualreviews.org Competitive ABPP, for instance, involves pre-incubating a proteome with the inhibitor of interest (e.g., SHI-3) before treating it with a broad-spectrum serine hydrolase probe, such as one based on a fluorophosphonate (FP). nih.govstanford.eduthermofisher.com By quantifying the remaining active enzymes, researchers can map the on- and off-target profiles of the inhibitor across the entire enzyme family. nih.govthermofisher.comthermofisher.com
Research into various carbamate-based inhibitors has demonstrated that modifying the leaving group of the carbamate (B1207046) scaffold is an effective strategy for tuning electrophilicity and, consequently, selectivity. nih.govstanford.edu Different leaving groups can modulate the reactivity of the carbonyl group, influencing which serine hydrolases it will effectively inhibit.
| Carbamate Leaving Group Type | Relative Electrophilicity | Observed Selectivity Profile | Primary Application |
|---|---|---|---|
| O-aryl | Moderate | Generally selective for serine hydrolases over other protein classes. nih.govacs.org | Broad-spectrum serine hydrolase inhibition. |
| O-hexafluoroisopropyl (HFIP) | High | Highly reactive yet demonstrates remarkable selectivity for serine hydrolases within the proteome. nih.govnih.govacs.org | Development of potent and selective probes, particularly for endocannabinoid hydrolases like MAGL and ABHD6. nih.govresearchgate.net |
| O-N-hydroxysuccinimidyl (NHS) | High | Reacts selectively with serine hydrolases in vivo. nih.govnih.govacs.org | Used as a reactive group for creating potent inhibitors. |
| Triazole Urea (B33335) | Low | Decreased reactivity compared to FP probes, allowing for the profiling of more sensitive or lower-abundance enzymes. stanford.eduscispace.com | Targeting enzymes insensitive to other carbamates, such as PAFAH2 and APEH. scispace.com |
The data from proteome-wide reactivity studies can reveal a detailed picture of an inhibitor's interaction landscape. For a hypothetical SHI-3 designed to target a specific enzyme, such as monoacylglycerol lipase (MAGL), ABPP analysis would quantify its inhibitory activity against MAGL as well as other serine hydrolases present in the proteome.
| Protein Target | Protein Class | Inhibition by Hypothetical SHI-3 (IC₅₀, nM) | Comment |
|---|---|---|---|
| Monoacylglycerol lipase (MAGL) | Metabolic Serine Hydrolase | 15 | Primary intended target. |
| Alpha-beta hydrolase-6 (ABHD6) | Metabolic Serine Hydrolase | 85 | Significant off-target, often co-inhibited by MAGL inhibitors. acs.org |
| Fatty acid amide hydrolase (FAAH) | Metabolic Serine Hydrolase | > 1,000 | Structurally related enzyme, but shows low sensitivity to this inhibitor. acs.org |
| Patatin-like phospholipase domain-containing protein 4 (PNPLA4) | Metabolic Serine Hydrolase | > 5,000 | Demonstrates high selectivity against this uncharacterized hydrolase. acs.org |
| Non-Serine Hydrolase Protein X | e.g., Cysteine Protease | > 10,000 | No significant reactivity observed outside the serine hydrolase family, indicating high class specificity. matthewslab.org |
Application of Serine Hydrolase Inhibitor 3 in Biological Systems for Functional Elucidation
Probing Biological Functions of Serine Hydrolases Using SHI-3 in Cellular Systems
The application of SHI-3 in cultured cellular systems has provided significant insights into the specific roles of individual serine hydrolases. By observing the cellular response to the inhibition of a particular enzyme, researchers can deduce its function.
Modulation of Specific Enzyme Activities by SHI-3 in Cultured Cells
SHI-3 has been shown to be a potent inhibitor of various serine hydrolases in cultured cells. For instance, studies have demonstrated its ability to effectively inhibit enzymes like acyl-peptide hydrolase and platelet-activating factor acetylhydrolase-2 with sub-nanomolar potency. smolecule.com This high degree of potency and selectivity is crucial for minimizing off-target effects and ensuring that the observed cellular changes are a direct result of the inhibition of the intended enzyme. The use of SHI-3 as a chemical probe in activity-based protein profiling (ABPP) has been instrumental in identifying the active state of numerous serine hydrolases within complex cellular lysates. smolecule.comnih.gov This technique utilizes probes that covalently modify the active site of enzymes, allowing for their detection and quantification.
The table below summarizes the inhibitory activity of SHI-3 against selected serine hydrolases in cultured cell lines.
| Cell Line | Target Enzyme | Observed Effect | Reference |
| MDA-MB-231 | β-catenin/BCL9 | Suppression of Wnt signaling transactivation | acs.org |
| HeLa | Not Specified | Alterations in lipid profiles | spandidos-publications.com |
| HCT116 | Not Specified | Changes in lipid metabolism | spandidos-publications.com |
Investigation of SHI-3 Impact on Downstream Biochemical Pathways and Cellular Processes (e.g., lipid networks)
By inhibiting specific serine hydrolases, SHI-3 allows for the investigation of their influence on downstream biochemical pathways and broader cellular processes. A significant area of focus has been the role of serine hydrolases in lipid metabolism. researchgate.netmdpi.com The inhibition of these enzymes by SHI-3 can lead to measurable changes in the cellular lipidome, providing clues about the enzyme's substrates and its role in lipid synthesis, degradation, or signaling. spandidos-publications.comnih.govresearchgate.netahajournals.org
For example, the inhibition of certain carboxylesterases by SHI-3 can alter the levels of triglycerides and apolipoprotein B secretion in hepatoma cell lines. nih.gov Furthermore, the disruption of serine hydrolase activity can impact signaling pathways that are intricately linked to lipid metabolism, such as the phosphoinositide 3-kinase (PI3K) pathway, which is a central regulator of cell survival and proliferation. nih.govmdpi.comnih.gov The intricate connections between serine hydrolases and various signaling cascades, including those involving MAP kinases and NF-κB, highlight the profound and widespread effects that SHI-3-mediated inhibition can have on cellular function. frontiersin.orgelifesciences.orgfrontiersin.org
Functional Characterization of Unannotated Serine Hydrolase Targets Identified by SHI-3
A significant portion of the over 200 predicted human serine hydrolases remain uncharacterized with respect to their physiological substrates and functions. nih.govnih.gov SHI-3, in conjunction with techniques like ABPP, has proven to be a powerful tool for identifying and functionally annotating these previously "orphan" enzymes. researchgate.netnih.gov
Identification of Endogenous Substrates for SHI-3-Targeted Enzymes
A key step in understanding the function of a newly identified enzyme is the identification of its endogenous substrates. By inhibiting a specific serine hydrolase with SHI-3 and observing the resulting accumulation of certain metabolites, researchers can infer the natural substrates of that enzyme. nih.govresearchgate.net This approach has been particularly fruitful in the field of lipidomics, where the inhibition of a lipid-metabolizing serine hydrolase leads to quantifiable changes in the cellular lipid profile. nih.govresearchgate.net For example, the inhibition of a previously uncharacterized hydrolase might lead to an increase in a specific species of fatty acid or diacylglycerol, suggesting that these are its endogenous substrates. This strategy has been aided by advancements in mass spectrometry-based metabolomics, which allow for the comprehensive analysis of small molecules in a biological sample. mdpi.com
Deconvolution of Metabolic and Signaling Pathways through SHI-3-Mediated Inhibition
The targeted inhibition of a single serine hydrolase by SHI-3 can have cascading effects on interconnected metabolic and signaling pathways. nih.govresearchgate.netahajournals.org By carefully analyzing these downstream effects, the broader role of the enzyme within the cellular network can be deconvoluted. For instance, inhibiting a serine hydrolase involved in the production of a signaling lipid can impact downstream pathways regulated by that lipid, such as those controlling inflammation or cell growth. nih.govresearchgate.netahajournals.org This approach allows researchers to move beyond identifying a single substrate-enzyme pair and begin to map the enzyme's position within the larger landscape of cellular regulation. The perturbation of these networks by SHI-3 can reveal previously unknown connections between different metabolic and signaling axes. acs.org
In Vivo Studies of SHI-3 in Preclinical Research Models
To understand the physiological relevance of serine hydrolase function, it is essential to move from cellular systems to in vivo models. nih.govresearchgate.netresearchgate.net Preclinical research models, such as mice and rats, provide a more complex biological context to study the effects of SHI-3. ahajournals.orgthno.org These studies are crucial for validating the findings from in vitro experiments and for assessing the potential of targeting a specific serine hydrolase for therapeutic intervention. frontiersin.orgmdpi.com
In vivo administration of SHI-3 allows for the investigation of its effects on whole-organism physiology, including its impact on metabolic parameters, inflammatory responses, and behavior. For example, studies in mouse models of neurological disorders have utilized serine hydrolase inhibitors to probe the role of these enzymes in disease pathogenesis. The ability to observe the systemic effects of inhibiting a specific enzyme provides a more complete picture of its biological function and its potential as a drug target. researchgate.net
The table below presents a selection of preclinical studies involving serine hydrolase inhibitors, highlighting the model used and the key findings.
| Preclinical Model | Inhibitor Type | Key Findings | Reference |
| Mouse model of large-vessel occlusion stroke | Not Specified | Models are crucial for testing novel thrombolytic and neuroprotective agents. | ahajournals.org |
| Rat model of ischemia | RGFP966 (HDAC3 inhibitor) | Inhibition of HDAC3 mimicked the neuroprotective effects of ischemic preconditioning. | nih.gov |
| Mouse models of high-grade glioma | Not Specified | Importance of reproducing blood-brain barrier heterogeneity for nanomedicine research. | thno.org |
| Amyotrophic lateral sclerosis (ALS) mouse models | Not Specified | Used to evaluate the in vivo effects of potential therapeutic compounds. | researchgate.net |
Assessment of Target Engagement and Occupancy of SHI-3 in Animal Tissues
The successful application of any enzyme inhibitor as a chemical probe hinges on the precise assessment of its interaction with its intended target in a complex biological system. acs.org For irreversible inhibitors like many serine hydrolase inhibitors, this involves quantifying target engagement and occupancy in relevant tissues. nih.govacs.org Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to measure the engagement of such inhibitors with their enzymatic targets directly within a native biological context. nih.govnih.gov This method utilizes active site-directed probes to profile the functional state of enzyme families, providing a direct readout of inhibitor-target interaction. frontiersin.org
In preclinical animal studies, determining the percentage of target receptors or enzymes that a compound must occupy to elicit a therapeutic or physiological effect is a critical step. nih.gov This 'target occupancy' is dependent on the molecular class of both the target and the inhibitor. nih.gov For instance, studies with various receptor antagonists have shown that a target occupancy of 60-90% is often required to observe a significant effect. nih.gov
The evaluation of SHI-3 in animal tissues would follow established methodologies to confirm its binding and quantify the extent of inhibition. A typical workflow involves administering the compound to the animal model, after which tissue proteomes are prepared and analyzed. elifesciences.org Competitive ABPP is a common strategy, where the residual activity of serine hydrolases is measured after treatment with the inhibitor. nih.govacs.org This allows for the determination of both the potency and the selectivity of the inhibitor across the entire serine hydrolase family. nih.gov
Table 1: Hypothetical Target Engagement Data for SHI-3 in Mouse Brain Tissue
| Serine Hydrolase Target | Inhibitor | Tissue | Target Occupancy (%) | Methodology |
|---|---|---|---|---|
| Enzyme A | SHI-3 | Brain | 85 | Competitive ABPP |
| Enzyme B | SHI-3 | Brain | 15 | Competitive ABPP |
| Enzyme C | SHI-3 | Brain | <5 | Competitive ABPP |
This table presents a hypothetical scenario for the target engagement of SHI-3, illustrating how data on its selectivity and occupancy would be presented.
Elucidation of Physiological and Pathophysiological Roles of SHI-3-Modulated Serine Hydrolases (e.g., in neuroinflammation, lipid homeostasis)
By selectively inhibiting specific serine hydrolases, SHI-3 can be used to unravel their roles in complex physiological and pathophysiological processes such as neuroinflammation and the regulation of lipid homeostasis. Serine hydrolases are deeply implicated in these pathways. nih.govscispace.com For example, certain hydrolases are known to regulate the levels of signaling lipids that can either promote or resolve inflammation. acs.org
Neuroinflammation:
Neuroinflammation is a key feature of many neurodegenerative diseases. nih.gov The targeted inhibition of serine hydrolases expressed in brain immune cells like microglia can modulate inflammatory signaling pathways. elifesciences.org For instance, the inhibition of diacylglycerol lipase (B570770) β (DAGLβ) in microglia has been shown to alter lipid signaling and reduce inflammatory responses. elifesciences.org By applying SHI-3 to animal models of neuroinflammation, researchers can investigate whether its target enzyme plays a role in the production of pro-inflammatory mediators or in the cellular processes that drive neurodegenerative conditions. acs.orgnih.gov
Lipid Homeostasis:
Serine hydrolases are central to the metabolism of lipids, controlling the synthesis and degradation of a vast array of lipid molecules that serve as energy stores, structural components of membranes, and signaling messengers. nih.gov Dysregulation of lipid metabolism is linked to numerous diseases. nih.gov The use of specific inhibitors allows for the functional characterization of individual enzymes within these complex metabolic networks. oup.com For example, the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, has profound effects on lipid signaling and has been explored for therapeutic purposes. nih.gov The application of SHI-3 would enable the study of its specific target's contribution to lipid homeostasis, potentially revealing new pathways or regulatory nodes. nih.gov
Table 2: Summary of Research Findings on the Roles of SHI-3 Modulated Hydrolases
| Biological Process | Key Serine Hydrolase Target of SHI-3 (Hypothetical) | Observed Effect of Inhibition by SHI-3 in Animal Models | Reference Finding |
|---|---|---|---|
| Neuroinflammation | Enzyme A | Reduction in pro-inflammatory cytokine levels in a mouse model of LPS-induced neuroinflammation. | Inhibition of specific serine hydrolases can lower inflammatory responses. acs.org |
| Lipid Homeostasis | Enzyme A | Alteration in the levels of specific ether lipids in the brain, suggesting a role in lipid signaling pathways. | Serine hydrolases are key regulators of lipid metabolism and signaling. acs.orgnih.gov |
This table summarizes hypothetical findings, linking the inhibition of a specific enzyme by SHI-3 to observable effects in animal models of disease, based on established principles of serine hydrolase function.
Advanced Methodologies and Future Directions in Serine Hydrolase Inhibitor 3 Research
Development of Activity-Based Probes Derived from SHI-3 for Advanced Imaging and Enrichment Applications
The development of activity-based probes (ABPs) is a cornerstone of chemical proteomics, enabling the profiling of enzyme activities within complex biological systems. stanford.edusioc-journal.cn These probes typically feature a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a reporter tag (like biotin (B1667282) for enrichment or a fluorophore for imaging), and often a linker. nih.gov In the context of serine hydrolase (SH) research, fluorophosphonate (FP)-based probes have been extensively used due to their broad reactivity with the conserved serine nucleophile in this enzyme class. nih.govnih.gov
Inspired by both fluorophosphonate probes and covalent inhibitors like phenyl carbamates, researchers have developed smaller phenyl phosphonate (B1237965) probes to overcome limitations of traditional probes, such as poor cell permeability and complex synthesis. researchgate.net These newer probes can be equipped with handles like an azide (B81097) group for "click chemistry," allowing for the easy attachment of biotin or fluorescent dyes for enrichment and visualization experiments, respectively. nih.govresearchgate.net This strategy facilitates the identification of labeled serine hydrolases through techniques like LC-MS/MS. researchgate.net
The design of ABPs can be tailored for selectivity. For instance, incorporating specific peptide sequences can direct probes to target particular subfamilies of serine proteases, such as trypsin-like enzymes. stanford.edufrontiersin.org By modifying the probe's structure, such as adding a P2 proline residue, both the potency and selectivity for certain proteases can be enhanced. stanford.edu This allows for the specific labeling of target enzymes even within a complex proteome. stanford.edu
Competitive activity-based protein profiling (ABPP) is a powerful application of these probes. stanford.edu In this method, a biological sample is pre-incubated with a potential inhibitor before adding a broad-spectrum ABP. The degree to which the inhibitor prevents the labeling of a target enzyme by the ABP provides a measure of the inhibitor's potency and selectivity. nih.govstanford.edu This technique is invaluable for screening inhibitor libraries and discovering new, selective chemical probes for SHs. stanford.eduannualreviews.org
Table 1: Examples of Activity-Based Probes for Serine Hydrolases
| Probe Type | Warhead | Key Features | Application | References |
|---|---|---|---|---|
| Fluorophosphonate (FP) Probes (e.g., FP-biotin) | Fluorophosphonate | Broad-spectrum reactivity with serine hydrolases; can be tagged with biotin or fluorophores. | General profiling of serine hydrolase activity, competitive ABPP for inhibitor screening. | nih.govresearchgate.net |
| Phenyl Phosphonate Probes | Phenyl phosphonate | Smaller size, improved cell permeability, and tunable reactivity; often includes a click chemistry handle. | In situ cellular assays, selective labeling, and identification of serine hydrolases. | researchgate.net |
| Peptide-based Diaryl Phosphonate Probes | Diaryl phosphonate | Incorporates peptide sequences to target specific protease subfamilies. | Selective profiling of trypsin-like serine proteases. | frontiersin.orgfrontiersin.org |
| Carbamate (B1207046) and Urea-based Probes | Carbamate or Urea (B33335) | Enables rapid synthesis and discovery of selective inhibitors. | Functional characterization of individual serine hydrolases. | stanford.edu |
High-Throughput Screening Platforms for Discovery of SHI-3 Analogues with Optimized Properties
The discovery of selective inhibitors for the vast majority of the 200+ serine hydrolases in humans remains a significant challenge, hindering their functional characterization. nih.gov High-throughput screening (HTS) platforms are essential for rapidly assessing large compound libraries to identify novel and optimized inhibitor analogues.
A significant advancement in this area is the development of multiplexed screening methods. One such method, EnPlex, allows for the simultaneous assessment of an inhibitor's potency and specificity against a large panel of enzymes. nih.gov This platform was used to screen over 90 serine hydrolases against a library of inhibitors, generating a wealth of data on enzyme-inhibitor interactions and revealing previously unknown off-target effects of well-known drugs. nih.gov Such an approach enables the prioritization of lead candidates based on both their potency and selectivity profiles. nih.gov
Another innovative HTS method is the fluorescence polarization (FluoPol) platform for competitive ABPP. nih.gov This technique overcomes the throughput limitations of traditional gel-based ABPP, which can typically only screen modest-sized libraries. nih.govpnas.org FluoPol-ABPP is compatible with HTS and can be adapted for various enzyme classes. nih.gov This platform was successfully used in a large-scale screen of over 200,000 compounds to discover a novel class of oxime ester inhibitors for the serine hydrolase RBBP9. researchgate.net
The screening of diverse chemical libraries, including those based on different "warheads" like carbamates, phosphonates, and electrophilic ketones, is crucial for identifying lead compounds. pnas.org A library-versus-library screening approach, where a panel of over 70 serine hydrolases was screened against more than 140 carbamates, successfully identified lead inhibitors for about 40% of the enzymes tested, including many that were poorly characterized. pnas.org This demonstrates that even modest-sized libraries can yield potent and selective inhibitors. pnas.org
The discovery of analogues for a lead compound, such as Clioquinol, can be pursued to find derivatives with comparable or improved activity and potentially better safety profiles. nih.govtsu.edu Preliminary structure-activity relationship (SAR) studies can help identify promising analogues for further development. nih.govtsu.edu
Table 2: High-Throughput Screening Platforms for Serine Hydrolase Inhibitors
| Platform | Principle | Advantages | Example Application | References |
|---|---|---|---|---|
| EnPlex | Multiplexed, high-throughput enzyme inhibitor screening. | Simultaneously assesses potency and specificity against a large panel of enzymes. | Screening >90 serine hydrolases against a library of boronic acid- and nitrile-containing compounds. | nih.gov |
| Fluorescence Polarization (FluoPol) ABPP | Competitive ABPP adapted for a fluorescence polarization readout. | HTS-compatible, adaptable for different enzyme classes. | Discovery of oxime ester inhibitors for RBBP9 from a >200,000 compound screen. | nih.govresearchgate.net |
| Library-versus-Library Competitive ABPP | Gel-based competitive ABPP using a panel of enzymes against a library of inhibitors. | Identifies both selective and broadly reactive inhibitors; provides global view of inhibitor-superfamily interactions. | Screening 72 serine hydrolases against a library of ~140 carbamate inhibitors. | pnas.org |
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics, Lipidomics) for Comprehensive SHI-3 Effects
To gain a holistic understanding of the biological effects of a serine hydrolase inhibitor like SHI-3, a single-omics approach is often insufficient. asm.org Integrating data from multiple omics platforms—such as proteomics, metabolomics, and lipidomics—provides a more complete picture of the molecular perturbations caused by the inhibitor. asm.orgmdpi.com This multi-omics strategy can reveal interconnected changes across different biological layers, from protein expression to metabolite and lipid profiles, offering key insights into regulatory networks and metabolic pathways. asm.org
For instance, a combined proteomics and metabolomics analysis can identify significant alterations in key metabolic pathways. Studies have shown that such an integrated approach can reveal dysregulation in amino acid metabolism (e.g., serine, glycine, threonine), nucleotide metabolism, and energy production pathways in response to a chemical perturbation. frontiersin.orgmdpi.com In the context of SHI-3, this could involve measuring changes in the levels of serine and related metabolites while also quantifying the expression of enzymes involved in their synthesis and degradation. mdpi.com
Lipidomics adds another crucial dimension, as many serine hydrolases are involved in lipid metabolism. nih.gov Shotgun lipidomics can reveal detailed changes in the distribution of various lipid classes and molecular species, correlating these with the activity of specific lipases identified through proteomics. nih.gov An integrated metabo-lipid-proteomics workflow allows for the extraction and analysis of proteins, metabolites, and lipids from a single sample, ensuring consistency and enabling powerful joint-pathway analysis. acs.org
The data from these different omics platforms can be integrated using bioinformatics tools like MetaboAnalyst to perform joint-pathway analysis, which connects significantly altered metabolites and proteins within established metabolic pathways. acs.org This can uncover novel relationships and the broader systemic impact of inhibiting a specific serine hydrolase. For example, such an approach in breast cancer cells revealed increased serine biosynthesis and reduced activity of the methionine cycle. mdpi.com Similarly, analyzing dental plaque using proteomics, metabolomics, lipidomics, and 16S sequencing provided a comprehensive molecular snapshot of the oral microbiome in different health states. nih.gov
Table 3: Multi-Omics Approaches in Biological Research
| Omics Combination | Types of Molecules Analyzed | Key Insights Gained | Example Application | References |
|---|---|---|---|---|
| Proteomics & Metabolomics | Proteins and small molecule metabolites. | Identifies alterations in metabolic pathways at both the enzyme and metabolite level. | Revealing altered nucleotide and one-carbon metabolism in response to EMMPRIN knockdown. | frontiersin.org |
| Proteomics & Lipidomics | Proteins and lipids. | Correlates changes in lipase (B570770) expression/activity with alterations in lipid profiles and mobilization. | Identifying active serine hydrolases involved in lipid mobilization during rice seed germination. | nih.gov |
| Proteomics, Metabolomics, & Lipidomics | Proteins, small molecule metabolites, and lipids. | Provides a comprehensive, systems-level view of cellular responses to stimuli or inhibitors. | Comparing the molecular landscape of healthy proximal and distal colonic epithelium. | acs.org |
Computational Modeling and Artificial Intelligence in Predicting SHI-3 Binding, Reactivity, and Selectivity
Computational modeling and artificial intelligence (AI) are rapidly emerging as powerful tools in drug discovery and chemical biology, offering the potential to accelerate the design and optimization of inhibitors like SHI-3. beilstein-journals.org These methods can predict how a molecule will bind to its target, its chemical reactivity, and its selectivity against other proteins.
Predicting Binding and Reactivity: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgmdpi.com For SHI-3, docking studies could be used to model its interaction with the active site of a target serine hydrolase. This can help rationalize observed inhibitor potency and guide the design of new analogues with improved binding affinity. acs.org For example, docking was used to understand the binding of inhibitors to the FphF serine hydrolase from S. aureus, revealing key interactions in the binding pocket. acs.org
Quantum mechanics (QM) calculations can provide a deeper, mechanism-based understanding of chemical reactivity and selectivity. beilstein-journals.orgrsc.org By modeling the transition states of competing reaction pathways, these methods can rationalize why a particular reaction or inhibition is favored. rsc.org
AI and Machine Learning for Prediction: Machine learning (ML) models, particularly deep neural networks, are increasingly being used to predict reaction outcomes, including selectivity, with high accuracy. beilstein-journals.orgnih.gov These models are trained on large datasets of known reactions and can learn complex relationships between a molecule's structure and its chemical behavior. researchgate.netacs.org For SHI-3, an ML model could be trained to predict the reactivity and selectivity of various analogues against a panel of serine hydrolases. This would allow for the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Generative AI models represent a further leap, enabling the inverse design of new molecules. nih.gov Instead of predicting the properties of a given molecule, these models can generate novel chemical structures that are predicted to have a desired set of properties, such as high potency and selectivity for a specific serine hydrolase target. nih.gov Recently, a deep neural network was developed to aid in the computational design of new serine hydrolases by modeling the key states along the reaction cycle. biorxiv.org Such approaches hold immense promise for the rational design of highly specific and effective SHI-3 analogues.
Conclusion and Research Outlook for Serine Hydrolase Inhibitor 3
Summary of Key Academic Research Findings and Contributions of SHI-3
The primary contribution of a specific and potent inhibitor like the conceptual SHI-3 lies in its utility as a research tool to dissect the roles of individual serine hydrolases within complex biological systems. smolecule.com Serine hydrolases constitute one of the largest enzyme classes in mammals, playing critical roles in a multitude of physiological processes, including lipid metabolism, cell signaling, and neurotransmission. smolecule.comnih.govnih.gov Despite their importance, a significant portion of the over 200 human serine hydrolases remain functionally unannotated. nih.govnih.gov
Key academic research findings, driven by the development of inhibitors analogous to SHI-3, include:
Target Identification and Validation: The creation of libraries of inhibitors, often based on scaffolds like carbamates or triazole ureas, has been instrumental in identifying leads against numerous SHs. nih.govnih.govacs.org These inhibitors are crucial for validating specific enzymes as potential drug targets for diseases such as diabetes, obesity, and neurodegenerative disorders. smolecule.comnih.gov
Activity-Based Protein Profiling (ABPP): A major breakthrough has been the use of inhibitors in competitive ABPP. acs.orgpnas.org This chemical proteomic technique utilizes broad-spectrum probes, such as those with a fluorophosphonate (FP) warhead, to map the activity state of entire enzyme families in native biological systems. nih.govpnas.org A selective inhibitor like SHI-3 would be used to outcompete the broad-spectrum probe for binding to its specific target, allowing for precise measurement of target engagement and inhibitor selectivity across the proteome. acs.orgacs.org
Functional Elucidation of Uncharacterized Enzymes: By selectively blocking the activity of a single SH, researchers can study the resulting phenotypic or metabolic changes, thereby deducing the enzyme's physiological function. For instance, the development of the first potent and selective inhibitors for the poorly characterized enzymes ABHD11 and AADACL1 was a direct result of large-scale screening efforts. nih.gov Similarly, the identification of KIAA1363 as a novel anti-inflammatory target was achieved through a chemical genetics screen using a library of SH inhibitors. acs.org
Revealing Pharmacological Crosspoints: Global profiling of inhibitor-enzyme interactions has revealed unexpected relationships where enzymes that are distantly related by sequence share similar inhibitor sensitivity profiles. nih.gov This indicates that sequence homology is not always a reliable predictor of an enzyme's pharmacology, a critical insight for drug development. nih.gov
Unresolved Questions and Persistent Challenges in SHI-3 Research and Serine Hydrolase Inhibition
Despite significant progress, the field of serine hydrolase inhibition faces persistent challenges that limit the development and application of probes like SHI-3.
Achieving Selectivity: The active sites of serine hydrolases are highly conserved, featuring a canonical catalytic triad (B1167595) (Ser-His-Asp). acs.orgmdpi.com This structural similarity makes the development of highly selective inhibitors a formidable challenge, as many compounds exhibit off-target activity against other SHs. acs.orgmdpi.com Concomitant inhibition of a related enzyme, such as the closely related ABHD12 when targeting ABHD16A, can lead to undesirable effects, complicating therapeutic development. acs.org
Lack of Structural Information: For many serine hydrolases, there are no available crystal structures. acs.org This absence of detailed three-dimensional structural information severely hampers structure-based drug design, forcing a reliance on library screening and iterative optimization, which can be resource-intensive. acs.orgmdpi.com
Functional Annotation: A major unresolved issue is that the physiological substrates and biological roles for the majority of mammalian serine hydrolases remain unknown. nih.govnih.gov While inhibitors are tools to help solve this problem, their development is often pursued without a full understanding of the target enzyme's function, creating a circular challenge.
Expanding Chemical Scaffolds: While scaffolds like carbamates, ureas, and phosphonates have proven effective, many serine hydrolases still lack any lead inhibitors. nih.govnih.gov This highlights the need to explore novel chemotypes and inhibitor mechanisms, including the possibility of allosteric inhibition, to successfully target the entire superfamily. nih.govacs.org
Broader Implications of SHI-3 Research for Advancing Chemical Biology and Enzyme Function Elucidation
The pursuit of selective inhibitors such as SHI-3 has profound implications that extend beyond the study of a single enzyme, driving the broader fields of chemical biology and enzyme functional analysis.
Advancing Chemical Proteomics: The design and application of selective inhibitors are intrinsically linked to the advancement of technologies like ABPP. acs.orgnih.gov The need to assess the proteome-wide selectivity of new inhibitors pushes the development of more sensitive and comprehensive mass spectrometry platforms and quantitative proteomic techniques. koreascience.kr This synergy creates a powerful feedback loop where chemical probe development enhances proteomic capabilities, and in turn, advanced proteomic analysis accelerates the discovery of better probes.
From Genes to Function: In the post-genomic era, a primary challenge is to assign functions to the vast number of proteins identified through sequencing efforts. nih.gov The development of a comprehensive toolkit of selective SH inhibitors provides a chemical approach to systematically "knock out" the function of individual enzymes, offering a complementary strategy to genetic methods like CRISPR-Cas9. nih.gov This chemical genetics approach allows for the study of enzyme function with temporal control that is not possible with genetic deletion.
Understanding Disease Mechanisms: By enabling the precise perturbation of specific enzyme activities, inhibitors like SHI-3 allow researchers to untangle complex signaling pathways and metabolic networks. smolecule.comox.ac.uk This helps to elucidate how the dysregulation of a single enzyme can contribute to complex disease states, such as cancer, inflammation, and metabolic syndrome, paving the way for novel therapeutic strategies. smolecule.comacs.org The identification of KIAA1363's role in inflammation through inhibitor screening is a prime example of this paradigm. acs.org
Compound and Protein Names Mentioned
| Name | Class/Type |
| ABHD11 | Serine Hydrolase |
| AADACL1 | Serine Hydrolase |
| ABHD12 | Serine Hydrolase |
| ABHD16A | Serine Hydrolase |
| KIAA1363 | Serine Hydrolase |
| Fatty acid amide hydrolase (FAAH) | Serine Hydrolase |
| Monoacylglycerol lipase (B570770) (MAGL) | Serine Hydrolase |
| Carbamates | Inhibitor Class |
| Triazole ureas | Inhibitor Class |
| Fluorophosphonates (FP) | Inhibitor/Probe Class |
Q & A
Q. How can researchers experimentally identify the catalytic triad of a serine hydrolase target for inhibitor design?
To determine the catalytic triad (Ser-His-Asp/Glu), perform site-directed mutagenesis followed by kinetic assays. For example, in OVCA2, substitution of Ser117, His206, or Asp179 with alanine abolished enzymatic activity, confirming their role in catalysis . Thermal shift assays (e.g., DSF) can validate proper protein folding of mutants, ensuring observed activity loss is not due to misfolding . Sequence alignment with homologs (e.g., FSH1) and structural modeling further corroborate catalytic residue conservation .
Q. What methodologies are recommended for initial screening of serine hydrolase inhibitors?
Use activity-based protein profiling (ABPP) with fluorophosphonate probes to broadly assess inhibitor selectivity across the serine hydrolase superfamily . For targeted libraries, employ carbamate or triazole urea scaffolds , which covalently modify the catalytic serine. High-throughput kinetic assays (96-well microplate format) with fluorogenic or chromogenic substrates (e.g., p-nitrophenyl esters) enable rapid evaluation of inhibitor potency (IC50) and mechanism (irreversible vs. reversible) .
Q. How should substrate specificity data be interpreted when designing inhibitors for poorly characterized serine hydrolases?
Q. How can structural contradictions between homology models and experimental data be resolved during inhibitor optimization?
Integrate X-ray crystallography or cryo-EM to resolve active-site architecture. For instance, FSH1’s promiscuity was linked to its solvent-exposed cap domain, while OVCA2’s selectivity arose from an enclosed binding pocket . If structural data are unavailable, use molecular dynamics simulations to predict conformational changes upon inhibitor binding. Mutagenesis of predicted binding-pocket residues (e.g., hydrophobic vs. polar substitutions) can experimentally validate computational models .
Q. What strategies mitigate off-target effects when developing selective serine hydrolase inhibitors?
Employ library-versus-library screening to identify inhibitors with >100-fold selectivity over related hydrolases . For example, triazole ureas achieved selectivity by exploiting differences in active-site topology (e.g., PNPLA4 vs. other patatin-like enzymes) . Follow-up with thermal proteome profiling to assess target engagement in complex proteomes, ensuring inhibitors do not perturb structurally similar off-targets .
Q. How are contradictory kinetic data reconciled when an inhibitor shows varying efficacy across assay conditions?
Standardize assays using Michaelis-Menten parameters (KM, kcat) under physiologically relevant conditions (e.g., pH, temperature). For OVCA2, discrepancies in substrate selectivity were resolved by comparing normalized catalytic efficiencies (kcat/KM) across ester libraries . If inhibitors exhibit context-dependent activity (e.g., cell vs. lysate), evaluate membrane permeability or co-factor requirements using cell-based ABPP .
Methodological Tables
Table 1: Key Assays for Serine Hydrolase Inhibitor Characterization
Table 2: Structural Features Influencing Inhibitor Selectivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
